Product packaging for Bacteriocin curvaticin FS47(Cat. No.:)

Bacteriocin curvaticin FS47

Cat. No.: B1578136
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Description

Bacteriocin Curvaticin FS47 is a heat-stable antimicrobial peptide produced by Lactobacillus curvatus FS47, recognized for its significant antilisterial activity and potential applications in food safety and microbiology research . This bacteriocin has a molecular mass of approximately 4.07 kDa and demonstrates a broad inhibitory spectrum, targeting foodborne pathogens like Listeria monocytogenes as well as various species of Lactobacillus , Pediococcus , Enterococcus , and Bacillus . Its activity is not due to hydrogen peroxide production, making it a dedicated bacteriocin . Research indicates that Curvaticin FS47 is synthesized as a 69-amino acid precursor with a double-glycine type leader peptide and is chromosomally encoded by the cutA gene . Genetic analysis suggests it may be part of a multi-peptide system, with the potential to be a two-component bacteriocin, which involves complementary action for full activity . The compound is stable when heated to 100°C for 30 minutes and exhibits highest inhibitory activity at acidic pH, around 5.0 . It is sensitive to proteolytic enzymes like proteinase-K and pepsin, confirming its proteinaceous nature . This product is intended for research purposes only. It is ideally suited for studies investigating novel bacteriocins, developing biological food preservatives, understanding the genetics and mechanisms of bacteriocin production, and exploring synergistic actions of multi-peptide antimicrobial systems. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE.

Properties

bioactivity

Antibacterial

sequence

YTAKQCLQAIGSCGIAGTGAGAAGGPAGAFVGAXVVXI

Origin of Product

United States

Producer Strain and Production Methodologies of Curvaticin Fs47

Isolation and Identification of the Producer Strain, Lactobacillus curvatus FS47

The discovery and characterization of the producer strain are foundational to understanding and utilizing its metabolic products.

The producer strain, Lactobacillus curvatus FS47, was originally isolated from a food environment. Specifically, strains of Lactobacillus curvatus are frequently found in fermented meat products, such as sausages, where they contribute to the fermentation process. scispace.comnih.govscielo.br They have also been isolated from dairy products like milk and cheese, as well as fermented plant materials. nih.govatcc.org The natural habitat of these bacteria is rich in the necessary nutrients for their growth and subsequent bacteriocin (B1578144) production. This particular strain, FS47, was identified from such food sources and selected for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. researchgate.netnih.gov

The definitive identification of the FS47 strain as Lactobacillus curvatus involved a combination of classical and molecular techniques. Initially, microbial isolates are often characterized based on their morphology (e.g., cell shape) and biochemical properties, such as their patterns of sugar fermentation. researchgate.netdsmz.de For a more precise and definitive identification, molecular methods are employed. The sequencing of the 16S ribosomal RNA (rRNA) gene is a standard and powerful tool in bacterial taxonomy. scielo.br This method provides a highly conserved yet specifically variable genetic marker that allows for accurate species-level identification by comparing the sequence to established databases. dsmz.de The GenBank database, for example, holds accession numbers for the 16S rRNA genes of various Lactobacillus curvatus strains, confirming their taxonomic placement. researchgate.net

Fermentation and Cultivation Parameters for Optimized Curvaticin (B1578342) FS47 Production

The yield of curvaticin FS47 is highly dependent on the cultivation conditions of the producer strain. Optimization of these parameters is crucial for maximizing production for potential applications.

The composition of the growth medium significantly impacts both bacterial growth and bacteriocin synthesis. De Man, Rogosa, and Sharpe (MRS) broth is a standard and widely used medium for the cultivation of lactobacilli, including Lactobacillus curvatus FS47. nih.govresearchgate.net Research has shown that modifications to the standard MRS broth can enhance bacteriocin production. For instance, the inclusion of certain detergents like Tween 80 in the medium has been noted to increase the yield of some bacteriocins, possibly by reducing the adsorption of the bacteriocin to the producer cells. researchgate.netnih.gov The presence of specific carbon sources and other nutrients is also a critical factor. cellculturedish.com

Table 1: Effect of Media Components on Curvaticin FS47 Production

Media Component Observation Reference
Standard MRS Broth Supports good growth and baseline bacteriocin production. nih.gov
MRS Broth without Tween 80 May result in lower detectable bacteriocin activity in the supernatant due to adsorption onto producer cells. researchgate.net

| Minimal Media (e.g., CGXII) | Can be used for production, especially in recombinant systems, allowing for easier purification. Supplementation with CaCl2 and Tween 80 can improve yields. | nih.gov |

Environmental conditions such as pH and temperature must be carefully controlled during fermentation to achieve optimal bacteriocin production. Lactobacillus curvatus strains generally exhibit optimal growth and bacteriocin production within a specific range of these parameters. For many bacteriocins produced by related lactobacilli, production is maximal at temperatures between 25°C and 30°C. nih.govasm.org Higher temperatures, such as 35°C, may support cell growth but can significantly reduce or eliminate bacteriocin production. nih.govasm.org

The pH of the culture medium is another critical variable. Bacteriocin production is often highest in a slightly acidic environment, with optimal pH values typically falling between 5.0 and 6.5. asm.orgheraldopenaccess.us Extreme pH values can negatively affect both bacterial viability and the stability and activity of the bacteriocin. heraldopenaccess.usbibliotekanauki.pl

Table 2: Influence of Environmental Factors on Lactobacillus Bacteriocin Production

Parameter Optimal Range/Value Observation Reference
Temperature 20°C - 30°C Production is often highest in the lower mesophilic range. At 35°C, production may cease despite cell growth. nih.govasm.org

| pH | 5.0 - 6.5 | Maximal bacteriocin activity is frequently observed in slightly acidic conditions. Very low (e.g., 4.5) or neutral pH can reduce yield. | asm.orgheraldopenaccess.us |

The synthesis of curvaticin FS47 is closely linked to the growth cycle of Lactobacillus curvatus FS47. Research on similar bacteriocins shows that production typically follows primary metabolite kinetics. scispace.comasm.org This means that the bacteriocin is actively produced during the exponential growth phase of the bacteria. heraldopenaccess.us The maximum bacteriocin activity in the culture supernatant often coincides with the peak of the bacterial growth curve, just before or as the culture enters the stationary phase. researchgate.netheraldopenaccess.us As the culture ages and enters the late stationary or decline phase, the detectable bacteriocin activity may decrease due to degradation by proteases or changes in pH. scispace.com Understanding these kinetics is essential for determining the optimal harvest time to recover the maximum amount of active curvaticin FS47.

Strategies for Enhancing Bacteriocin Yield (e.g., Strain Optimization, Media Supplementation)

The production of curvaticin FS47, a bacteriocin synthesized by Lactobacillus curvatus FS47, can be significantly influenced by several factors, including the composition of the growth medium and the genetic modification of the producer strain. nih.govnih.gov Research into optimizing these parameters is crucial for improving the efficiency of bacteriocin recovery for potential applications.

Media Supplementation and Condition Optimization

The composition of the culture medium is a critical factor in the production and recovery of curvaticin FS47. The presence of non-ionic detergents, particularly Tween 80, has been identified as essential for detectable bacteriocin activity. asm.org In fact, attempts to produce curvaticin FS47 in MRS broth lacking Tween 80 have proven unsuccessful, even with abundant growth of the L. curvatus FS47 strain. asm.org Non-ionic detergents are thought to stimulate protein secretion by altering membrane fluidity and may prevent the bacteriocin from adsorbing to the producer cell surface, thereby increasing the yield in the culture supernatant. frontiersin.orgasm.orgresearchgate.net This effect is not unique to curvaticin FS47; the production of other bacteriocins, such as lactococcin G and lactobin A, is also dependent on the presence of Tween 80. asm.orgugent.be

Beyond the requirement of detergents, controlling the environmental conditions of the fermentation process is a key strategy for enhancing bacteriocin yield. For many lactic acid bacteria, maintaining an optimal pH during fermentation can lead to significantly higher bacteriocin production. researchgate.net For instance, in the production of a related bacteriocin, lactobin A, cultivation at a constant pH of 5.5 resulted in a fourfold increase in specific bioactivity compared to a fermentation where the pH was allowed to drop freely. ugent.be

General strategies for improving bacteriocin production in lactic acid bacteria also include modifying the nutrient sources in the medium. For some strains, the use of a buffered growth medium to maintain a stable pH and the replacement of standard nitrogen sources with alternatives like tryptone or lactalbumin (B1174986) hydrolysate have resulted in increased bacteriocin activity. researchgate.net

Strain Optimization

The following table summarizes key strategies and their effects on enhancing the yield of curvaticin FS47 and other relevant bacteriocins.

StrategyMethodTarget Bacteriocin/OrganismObserved EffectReference
Media Supplementation Addition of Tween 80 to MRS brothCurvaticin FS47 (L. curvatus FS47)Essential for production and recovery; no activity detected in its absence. asm.org
Lacticin RM5- to 10-fold increase in inhibition zones. asm.org
Garvicin Q (C. glutamicum)In combination with CaCl₂, efficiently reduces bacteriocin adsorption to producer cells. frontiersin.orgresearchgate.net
Fermentation Control pH-controlled fermentation at a constant 5.5Lactobin A (L. amylovorus)Fourfold increase in specific bioactivity compared to free-pH fermentation. ugent.be
Strain Optimization Recombinant expression as a fusion proteinCurvaticin FS47 (E. coli)Successful expression of active bacteriocin as an MBP-fusion protein. purdue.edu

Purification and Biochemical Analysis Methodologies of Curvaticin Fs47

Crude Extract Preparation and Initial Concentration Techniques

The initial steps in the purification of Curvaticin (B1578342) FS47 focus on separating the bacteriocin (B1578144) from the bacterial cells and concentrating it from the culture supernatant.

The process begins with the cultivation of Lactobacillus curvatus FS47 in a suitable growth medium, such as MRS broth. asm.orgheraldopenaccess.usijcmas.com Following an incubation period, typically 24 to 72 hours, the bacterial culture is subjected to centrifugation to pellet the bacterial cells. heraldopenaccess.usijcmas.com The resulting cell-free supernatant, which contains the secreted Curvaticin FS47, is then carefully collected for further processing. heraldopenaccess.us In some protocols, the supernatant may be filter-sterilized to remove any remaining bacterial cells and ensure a cell-free preparation. heraldopenaccess.usijcmas.com

Ammonium (B1175870) sulfate (B86663) precipitation is a widely used method for the initial concentration of proteins, including bacteriocins like Curvaticin FS47. asm.orgthermofisher.com This technique relies on the principle that high salt concentrations can reduce the solubility of proteins, causing them to precipitate out of solution. thermofisher.comnih.gov For Curvaticin FS47, precipitation is typically achieved using a 40% ammonium sulfate saturation. asm.orgresearchgate.netnih.govnih.gov The slow addition of solid ammonium sulfate to the cell-free supernatant, while stirring at a low temperature, induces the precipitation of the bacteriocin. ugent.be The resulting precipitate, which contains the concentrated Curvaticin FS47, is then collected by centrifugation. thermofisher.comugent.be This step has been shown to significantly increase the specific activity of the bacteriocin. asm.org

Ultrafiltration is another technique that can be employed for the concentration of the crude bacteriocin extract, although specific applications in the context of Curvaticin FS47 purification are less detailed in the available literature.

Advanced Chromatographic Purification Techniques

Following initial concentration, more advanced chromatographic techniques are employed to further purify Curvaticin FS47 to homogeneity.

Solid-phase extraction is a crucial step in the purification of Curvaticin FS47, often following ammonium sulfate precipitation. asm.orgresearchgate.netnih.govnih.gov This technique utilizes a solid sorbent, typically a C18 cartridge, to separate the bacteriocin from other components based on differences in their physical and chemical properties. asm.org The crude bacteriocin preparation is loaded onto the activated C18 cartridge. asm.org A series of washes with different concentrations of organic solvents, such as ethanol (B145695) and isopropanol, are then used to selectively elute molecules. asm.org In the case of Curvaticin FS47, it has been found that a significant amount of protein can be eluted with up to 40% ethanol without eluting the bacteriocin activity. asm.org The active Curvaticin FS47 is subsequently eluted with a higher concentration of an organic solvent, such as 70% isopropanol. asm.org This combined approach of ammonium sulfate precipitation and SPE can lead to a substantial increase in the specific activity of the bacteriocin. asm.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution chromatographic technique that is essential for the final purification of Curvaticin FS47. asm.orgresearchgate.netnih.govnih.gov This method separates molecules based on their hydrophobicity. The partially purified bacteriocin from the SPE step is injected into an RP-HPLC system equipped with a C18 column. asm.org A gradient of increasing organic solvent concentration, often acetonitrile (B52724) in the presence of an ion-pairing agent like trifluoroacetic acid, is used to elute the bound molecules. asm.org The elution is monitored by detecting the absorbance at a specific wavelength, typically 280 nm. asm.org Fractions are collected and assayed for bacteriocin activity to identify the peak corresponding to pure Curvaticin FS47. asm.org This step is critical for obtaining a highly purified bacteriocin sample suitable for further characterization, such as mass spectrometry and amino acid sequencing. asm.orgresearchgate.netnih.govnih.gov

Ion-exchange chromatography separates proteins based on their net charge at a specific pH. knauer.net Depending on the isoelectric point of the protein and the pH of the buffer, either a cation-exchange or an anion-exchange resin is used. knauer.net While the primary purification schemes for Curvaticin FS47 prominently feature ammonium sulfate precipitation, SPE, and RP-HPLC, ion-exchange chromatography has been mentioned as a potential technique in the broader context of bacteriocin purification. asm.orgresearchgate.netnih.govnih.govomicsdi.orgcusat.ac.inui.edu.ng For instance, in the purification of other bacteriocins like curvaticin L442, cation-exchange chromatography was employed. researchgate.net In anion-exchange chromatography, proteins with a net negative charge at a pH above their isoelectric point bind to a positively charged resin and are eluted with an increasing salt gradient. knauer.net Although not a central step in the documented purification of Curvaticin FS47, its utility in separating proteins with different charge properties makes it a relevant technique in protein purification. knauer.net

Data Tables

Table 1: Purification Steps of Curvaticin FS47

Purification Step Total Activity (AU) Total Protein (mg) Specific Activity (AU/mg) Yield (%) Fold Purification
Culture Supernatant 6,400,000 12,500 512 100 1
Ammonium Sulfate Pellet/Pellicle 5,427,200 231.88 23,405.7 8.5 45.7
Sep-Pak (C18) Elution (70% isopropanol) 1,126,400 12.38 91,022.2 1.76 177.8
HPLC (C18 reversed phase) fraction 16 2,200 0.17 12,798.1 0.0034 25

Data sourced from Garver and Muriana, 1994. asm.org

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. In the purification of curvaticin FS47, this method has been utilized to characterize the bacteriocin at different stages of purification.

Following initial purification steps such as ammonium sulfate precipitation and solid-phase extraction, curvaticin FS47-containing samples were subjected to gel filtration chromatography. asm.org A common setup involves a Sephacryl S-200 column with a 50 mM sodium phosphate (B84403) buffer at pH 6.0 as the running buffer. asm.orgresearchgate.net The elution of the bacteriocin is monitored by measuring the absorbance at 280 nm. asm.org

Interestingly, when native curvaticin FS47 from culture supernatant, ammonium sulfate precipitated fractions, and solid-phase extracted material were analyzed, the bacteriocin activity consistently eluted in the void volume of the column. asm.org This suggests that under these conditions, curvaticin FS47 exists as a large molecular weight complex or associates with other components, such as protein-detergent micelles, causing it to be excluded from the pores of the chromatography resin. asm.org It has been noted that some bacteriocins have a tendency to interact with components in the growth medium, like Tween 80, which can interfere with purification. ugent.be

Table 1: Gel Filtration Chromatography Parameters for Curvaticin FS47 Characterization

Parameter Value
Column Type Sephacryl S-200
Column Dimensions 27.5-ml bed volume, 1.0-cm diameter
Running Buffer 50 mM sodium phosphate, pH 6.0
Temperature 15°C
Detection Absorbance at 280 nm

This table summarizes the typical conditions used for the characterization of curvaticin FS47 using gel filtration chromatography. asm.orgresearchgate.net

Methodologies for Assessing Purity

Ensuring the purity of a bacteriocin preparation is crucial for accurate biochemical and structural analysis. Several techniques are employed to assess the homogeneity of purified curvaticin FS47.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method to separate proteins based on their molecular weight and to assess purity. sigmaaldrich.comprotocols.io For curvaticin FS47, denaturing PAGE is carried out using a system with separating, spacer, and stacking gels of different acrylamide (B121943) concentrations. asm.org

After electrophoresis, the gel is typically divided. One half is stained, commonly with silver staining, to visualize all protein bands. asm.org The other half is washed to remove SDS and then overlaid with a sensitive indicator organism, such as Lactobacillus delbrueckii subsp. lactis, to detect the zone of inhibition corresponding to the active bacteriocin. asm.org This bioassay directly links the antimicrobial activity to a specific band on the gel. In the case of curvaticin FS47, a single band exhibiting inhibitory activity confirms its purity. researchgate.net

Mass Spectrometry (e.g., MALDI-TOF MS for molecular mass determination)

Mass spectrometry is a powerful analytical technique that provides a precise determination of the molecular mass of a molecule. For bacteriocins like curvaticin FS47, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a commonly used method. jmbfs.org

Following purification by methods such as reversed-phase high-pressure liquid chromatography (RP-HPLC), curvaticin FS47 is analyzed by mass spectrometry. asm.org This analysis has determined the average molecular mass of curvaticin FS47 to be 4.07 kDa. asm.orgresearchgate.netnih.govnih.gov Another curvaticin, DN317, which shares homology with sakacin P and curvaticin L442, was found to have a molecular weight of 4448 Da as determined by MALDI-TOF MS. researchgate.netresearchgate.net

Table 2: Molecular Mass of Curvaticin FS47 and a Related Bacteriocin

Bacteriocin Molecular Mass (Da) Method
Curvaticin FS47 4,070 Mass Spectrometry
Curvaticin DN317 4,448 MALDI-TOF MS

This table presents the molecular masses of curvaticin FS47 and curvaticin DN317 determined by mass spectrometry. asm.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

Primary Structural Analysis Methodologies

Determining the amino acid sequence is fundamental to understanding the structure and function of a bacteriocin.

N-Terminal Amino Acid Sequencing (e.g., Edman Degradation)

The N-terminal amino acid sequence of a purified protein can be determined using Edman degradation. This method sequentially removes one amino acid at a time from the amino terminus of a peptide. For curvaticin FS47, N-terminal sequencing was performed using a gas-phase protein-peptide sequencer. asm.org This analysis successfully identified the first 31 amino acid residues of the bacteriocin. asm.orgresearchgate.netnih.gov The high proportion of neutral (Glycine) and hydrophobic (Alanine, Isoleucine, Leucine, Valine, Proline, and Phenylalanine) residues at the N-terminus helps to explain the hydrophobic nature of curvaticin FS47. nih.gov

Comparative Sequence Analysis with Known Bacteriocins

Once the partial or full amino acid sequence is obtained, it is compared with the sequences of other known bacteriocins to identify potential homologies and classify the bacteriocin. A computer-based search of protein databases is typically performed. asm.org

The partial amino acid sequence of curvaticin FS47 revealed that it did not show significant homology to the pediocin-like (class IIa) group of bacteriocins, which are known for their anti-Listeria activity. asm.orgresearchgate.netnih.govasm.org However, some homology was observed with proteins containing glycine-rich sequences. asm.org In contrast, another bacteriocin, curvaticin DN317, was found to have homology with sakacin P and curvaticin L442. researchgate.net Although curvaticin FS47 lacks the consensus sequence of class IIa bacteriocins, it still exhibits inhibitory activity against Listeria monocytogenes. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Acrylamide
Alanine
Ammonium sulfate
Cysteine
Ethanol
Glycine (B1666218)
Isoleucine
Isopropanol
Leucine
Methanol
Phenylalanine
Proline
Sodium dodecyl sulfate
Sodium phosphate
Trifluoroacetic acid
Tween 80
Valine
Tyrosine
Threonine
Lysine
Glutamine
Aspartic acid
Serine
Phenylisothiocyanate
Sakacin P
Curvaticin L442

This table lists the chemical compounds mentioned in the article.

Molecular Genetics and Biosynthesis Pathway of Curvaticin Fs47

Identification and Cloning of the Structural Gene (cutA)

The journey to elucidating the genetic basis of curvaticin (B1578342) FS47 production began with the identification and cloning of its structural gene, designated as cutA. purdue.edu

To identify the cutA gene, researchers utilized the N-terminal amino acid sequence of the purified curvaticin FS47 protein. purdue.eduasm.org Based on this sequence, a biotinylated 28-mer oligonucleotide probe was synthesized. purdue.edu This probe was instrumental in hybridization experiments designed to locate the gene within the bacterial DNA.

Southern hybridization analysis was performed on both genomic and plasmid DNA isolated from Lactobacillus curvatus FS47. The results of this analysis revealed that the structural gene for curvaticin FS47 is located on the chromosome, not on a plasmid. purdue.edu

Further investigation using Northern hybridization analysis of total RNA from the producer strain suggested that the cutA gene is likely transcribed as part of a larger polycistronic mRNA molecule, estimated to be approximately 2.0 kb in size. purdue.edu This finding indicated that cutA is part of an operon, where multiple genes are transcribed together as a single unit.

As confirmed by Southern hybridization, the genetic determinants for curvaticin FS47 production are chromosomally encoded. purdue.edu This is a key distinction from some other bacteriocins whose genes are carried on plasmids. The analysis of chromosomal DNA fragments generated by restriction enzyme digestion allowed for the creation of a restriction map of the region surrounding the cutA gene. researchgate.net This map was essential for subsequent cloning efforts.

The structural gene cutA was successfully cloned into Escherichia coli DH5α. purdue.edu This was a critical step to sequence the gene and its flanking regions. The total length of the sequenced DNA fragment was 4,376 base pairs. purdue.edu

For expression studies, the cutA gene was cloned to create a fusion protein with a maltose-binding protein (MBP) in E. coli. The resulting MBP-curvaticin FS47 fusion protein demonstrated bacteriocin (B1578144) activity, indicating that the N-terminal fusion did not abolish its antimicrobial function. purdue.edu However, attempts to express curvaticin FS47 in both Lactobacillus curvatus ATCC 25601 and E. coli using a cloned fragment that lacked the upstream truncated open reading frame (cutT) were unsuccessful, suggesting this construct might have been detrimental to the host cells. purdue.edu

Analysis of the Curvaticin FS47 Operon Structure

The sequencing of the DNA region surrounding cutA provided a deeper understanding of the genetic organization responsible for curvaticin FS47 production and immunity.

Sequence analysis of the 4,376 bp chromosomal DNA fragment revealed a complex genetic arrangement. purdue.edu At least nine open reading frames (ORFs) were identified, organized into what appear to be three separate operon-like structures with different transcription directions. purdue.edu The cutA gene itself is part of a putative operon, referred to as the cutA operon. purdue.edu

Bioinformatics analysis of the deduced amino acid sequences of the ORFs provided insights into their potential functions. Curvaticin FS47 is synthesized as a 69-amino acid precursor peptide, which includes an 18-amino acid N-terminal leader sequence. This leader sequence features a double-glycine (GG) type processing site, a characteristic common to many Class II bacteriocins, which is cleaved off to produce the mature, active bacteriocin. purdue.edu

A truncated ORF, designated cutT, located upstream of cutA, shows significant homology to ABC (ATP-binding cassette) transporters, particularly those involved in the secretion of bacteriocins with double-glycine leader peptides. This suggests a role for cutT in the transport of curvaticin FS47 out of the cell. purdue.edu

The putative cutA operon is comprised of six open reading frames. purdue.edu In addition to the structural gene cutA, several other ORFs with potential roles in bacteriocin production and immunity have been identified.

Gene/ORF Putative Function Supporting Evidence
cutAStructural gene for curvaticin FS47Encodes a 69-amino acid precursor with an 18-amino acid leader peptide. purdue.edu
cutBPutative bacteriocin-like peptideShows strong similarity to Class II LAB bacteriocins and two-component bacteriocins. purdue.edu
cutCPutative bacteriocin-like peptideThe 61-amino acid peptide exhibits strong homology with Class IIa LAB bacteriocins, including the conserved YGNGXC N-terminal motif. purdue.edu
orf3Putative immunity proteinLocated downstream of cutB. purdue.edu
orf5Putative immunity proteinLocated downstream of cutC. purdue.edu
orf7Putative immunity proteinLocated downstream of ORF8. purdue.edu
cutTPutative ABC transporterThe deduced amino acid sequence shows significant homology to bacterial ABC transporters involved in bacteriocin secretion. purdue.edu

The presence of multiple bacteriocin-like peptides (cutB and cutC) within the same operon is noteworthy. Protein similarity searches revealed that CutA and CutB resemble two-component bacteriocins. purdue.edu Furthermore, the ORFs located downstream of cutB (orf3), cutC (orf5), and another ORF (orf8), are hypothesized to be the immunity genes that protect the producer cell from its own bacteriocins. purdue.edu

Precursor Peptide Synthesis and Post-Translational Modification

Like many bacteriocins, curvaticin FS47 is not synthesized in its final, active form. Instead, it is initially produced as an inactive prepeptide that undergoes several post-translational modification steps to become a mature and functional antimicrobial peptide. nih.govresearchgate.net This process ensures that the bacteriocin does not harm the producing cell before it is secreted.

Characterization of Leader Sequences and Processing Sites (e.g., Double-Glycine Motif)

The initial product of the curvaticin FS47 structural gene (cutA) is a 69-amino acid prepeptide. purdue.edu This prepeptide consists of two distinct domains: an N-terminal leader sequence and a C-terminal propeptide. The leader sequence of curvaticin FS47 is 18 amino acids long. purdue.edu

A key feature of the curvaticin FS47 leader peptide is the presence of a double-glycine (Gly-Gly) processing site. purdue.eduasm.org This motif is a characteristic feature of many Class II bacteriocins and serves as a recognition site for dedicated processing enzymes. asm.org The cleavage at this site is a crucial step in the maturation of the bacteriocin, releasing the active peptide from its leader sequence.

Role of Biosynthetic Machinery Genes (e.g., LanM, ABC Transporters, Proteases)

The genetic determinants for curvaticin FS47 production are located on the chromosome of Lactobacillus curvatus FS47. purdue.edu Sequence analysis of the region surrounding the structural gene (cutA) has revealed a putative operon consisting of six open reading frames (ORFs). purdue.edu This operon contains genes that encode the necessary machinery for the modification, transport, and immunity related to curvaticin FS47.

While the term "LanM" is typically associated with the modification of lantibiotics (Class I bacteriocins), Class II bacteriocins like curvaticin FS47 have a different set of biosynthetic machinery. The key components identified in the curvaticin FS47 gene cluster include:

ABC Transporters: A truncated open reading frame (cutT) located upstream of the structural gene cutA shows significant homology to ATP-binding cassette (ABC) transporters. purdue.edu These transporters are dedicated to the secretion of bacteriocins that possess the double-glycine type leader peptide. purdue.edu It is proposed that this ABC transporter is responsible for the translocation of the curvaticin FS47 prepeptide across the cell membrane.

Proteases: The double-glycine motif in the leader sequence strongly suggests the involvement of a dedicated protease that recognizes this site and cleaves the prepeptide. This cleavage event releases the mature, active curvaticin FS47. While the specific protease has not been explicitly named in the available research, its function is inferred from the presence of the Gly-Gly processing site. purdue.eduasm.org

Table 1: Genes in the Curvaticin FS47 Biosynthesis Cluster

Gene/ORFProposed FunctionHomology/Characteristics
cutAStructural gene for curvaticin FS47Encodes a 69-amino acid precursor peptide. purdue.edu
cutBAccessory peptideShows similarity to Class II LAB bacteriocins. purdue.edu
cutCAccessory peptideShows strong homology with Class IIa LAB bacteriocins. purdue.edu
cutTABC transporterHomologous to ABC transporters for bacteriocins with double-glycine leaders. purdue.edu
orf3, orf5, orf7Immunity proteinsPutative immunity genes for curvaticin. purdue.edu

Transcriptional Regulation of Curvaticin FS47 Production

The expression of the curvaticin FS47 gene cluster is a regulated process. Northern hybridization analysis has provided insights into the transcriptional organization of these genes. The results suggest that the structural gene, cutA, is likely transcribed as part of a polycistronic mRNA. purdue.edu This means that multiple genes within the operon are transcribed together as a single messenger RNA molecule, which is then translated into the individual proteins. The estimated size of this polycistronic mRNA is approximately 2.0 kb. purdue.edu

The co-transcription of the structural gene with other genes in the operon ensures a coordinated production of all the components necessary for bacteriocin synthesis, transport, and immunity. This regulatory mechanism is common for bacteriocin production in lactic acid bacteria, allowing for an efficient and controlled expression of these antimicrobial peptides. nih.gov

Antimicrobial Spectrum and Target Microorganism Research

Methodologies for Determining Inhibitory Activity

The antimicrobial properties of curvaticin (B1578342) FS47 are assessed using several laboratory techniques that measure the inhibition of susceptible bacterial strains. These methods can be qualitative, showing the presence or absence of inhibition, or quantitative, determining the degree of antimicrobial activity.

Agar (B569324) diffusion assays are fundamental in screening for and characterizing bacteriocin (B1578144) activity. The "deferred antagonism" method has been a common approach for evaluating curvaticin FS47. researchgate.net In this technique, the producer strain, Lactobacillus curvatus FS47, is grown on an agar plate and then killed (e.g., with chloroform (B151607) vapor) or removed. The plate is then overlaid with a soft agar seeded with the indicator microorganism. nih.gov If the bacteriocin has diffused into the agar, a clear zone of inhibition will appear in the indicator lawn after incubation.

Another related method is the spot-on-lawn test, where a cell-free supernatant containing curvaticin FS47 is spotted directly onto a lawn of the target bacteria. purdue.edu The formation of a clear zone around the spot indicates inhibitory activity. These methods are crucial for initial screening and for observing the visible effects of the bacteriocin on target cells. For instance, in deferred antagonism assays using Listeria monocytogenes as the indicator, the presence of spontaneous resistant colonies can sometimes be observed within the inhibition zone produced by curvaticin FS47. nih.gov

For a more quantitative assessment of inhibitory activity, microplate growth inhibition assays are utilized. This method involves exposing a standardized culture of a target microorganism to various concentrations of purified or partially purified curvaticin FS47 in the wells of a microtiter plate. The growth of the target bacterium is monitored over time by measuring the optical density (turbidity) of the culture using a microplate reader. This turbidometric approach allows for the determination of minimum inhibitory concentrations (MIC) and provides detailed data on the kinetics of inhibition. A microplate growth inhibition assay was specifically used to compare the inhibitory reactions of wild-type and bacteriocin-resistant variants of L. monocytogenes, which helped to differentiate curvaticin FS47's mode of action from other bacteriocins. nih.gov

Spectrum of Activity Against Gram-Positive Bacteria

Curvaticin FS47 exhibits a notable inhibitory spectrum against a variety of Gram-positive bacteria, including significant foodborne pathogens and other lactic acid bacteria. nih.govnih.gov

A primary characteristic of curvaticin FS47 is its potent activity against Listeria monocytogenes. purdue.edunih.gov This foodborne pathogen is a major concern in the food industry, and the anti-listerial properties of curvaticin FS47 have been a central focus of research. asm.org The bacteriocin is effective against various strains of L. monocytogenes, making it a subject of interest for applications in food biopreservation. researchgate.net Studies have consistently used L. monocytogenes as the primary indicator organism to detect and quantify the activity of curvaticin FS47. researchgate.net

Table 1: Documented Inhibitory Activity of Curvaticin FS47 Against Listeria monocytogenes

Target Organism Producer Strain Result of Inhibition
Listeria monocytogenes Lactobacillus curvatus FS47 Inhibitory
Listeria monocytogenes 39-2 Lactobacillus curvatus FS47 Inhibitory
Listeria innocua Lactobacillus curvatus M3 Inhibitory

In addition to its effect on pathogens, curvaticin FS47 also inhibits the growth of other lactic acid bacteria (LAB). Its spectrum includes activity against various species within the genera Lactobacillus, Pediococcus, and Enterococcus. nih.govnih.govasm.org This broad activity against closely related bacteria is a common feature of many bacteriocins.

Table 2: Spectrum of Curvaticin FS47 Against Various Lactic Acid Bacteria

Target Genus Result of Inhibition
Lactobacillus Inhibitory
Pediococcus Inhibitory
Enterococcus Inhibitory

The antimicrobial activity of curvaticin FS47 extends to Gram-positive, spore-forming bacteria, such as those belonging to the genus Bacillus. nih.govnih.govasm.org This demonstrates a broader spectrum of activity beyond lactic acid bacteria and listeria, indicating its potential to control various spoilage organisms.

Table 3: Activity of Curvaticin FS47 Against Spore-Forming Bacteria

Target Genus Result of Inhibition
Bacillus Inhibitory

Investigating Activity Against Gram-Negative Bacteria (e.g., Membrane Permeabilization Strategies)

The primary antimicrobial activity of curvaticin FS47, a bacteriocin produced by Lactobacillus curvatus FS47, is directed towards Gram-positive bacteria. Research has consistently demonstrated its inhibitory effects against significant foodborne pathogens and spoilage organisms such as Listeria monocytogenes, as well as various species of Lactobacillus, Pediococcus, Enterococcus, and Bacillus. researchgate.netnih.govnih.gov

The efficacy of bacteriocins produced by Gram-positive bacteria against Gram-negative counterparts is generally limited. This is primarily due to the structural differences in the cell envelope of Gram-negative bacteria, which features a protective outer membrane. This outer layer, composed of lipopolysaccharides, acts as a barrier, preventing bacteriocins from reaching their target site, the cytoplasmic membrane.

However, the potential for activity is not entirely absent and can be strain-specific among different curvaticins. For instance, while one study showed that the bacteriocin curvaticin LB65 exhibited inhibitory action against Klebsiella pneumoniae and Escherichia coli, another investigation found that a bacteriocin from Lb. curvatus M3 could not inhibit Pseudomonas aeruginosa, Salmonella typhi, or a local E. coli isolate. heraldopenaccess.us Specific research investigating the intrinsic activity of curvaticin FS47 against a wide panel of Gram-negative bacteria is not extensively documented in the available literature.

To overcome the protective barrier of the outer membrane, researchers often employ membrane permeabilization strategies. A common approach involves the use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA). EDTA disrupts the lipopolysaccharide layer by binding divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the membrane structure. frontiersin.org This destabilization increases the permeability of the outer membrane, allowing antimicrobial compounds to pass through and access the cell's interior. The addition of sub-inhibitory concentrations of EDTA has been shown to render resistant Gram-negative bacteria like E. coli, K. pneumoniae, and P. aeruginosa sensitive to various antibiotics. nih.gov While this strategy is well-established for other antimicrobials, specific studies applying EDTA in conjunction with purified curvaticin FS47 to assess its activity against Gram-negative bacteria have not been reported.

Factors Influencing Antimicrobial Efficacy in Complex Systems

The effectiveness of curvaticin FS47 as an antimicrobial agent is not absolute and can be significantly influenced by various physicochemical factors within its environment, such as a food matrix. These factors can impact the bacteriocin's structure, solubility, and interaction with target cells.

pH: The pH of the surrounding medium is a critical factor. Research on a bacteriocin produced by Lactobacillus curvatus M3 demonstrated that its antimicrobial activity is pH-dependent. The highest level of activity was recorded at a slightly acidic pH of 5.0, with a noticeable decline in more acidic (pH 3.0) or neutral to alkaline conditions (pH 7.0 and 9.0). heraldopenaccess.us Another study focusing on Lb. curvatus L442 found that the optimal pH for bacteriocin production was 5.5. nih.gov An acidic environment can enhance the interaction between the bacteriocin and the target cell membrane, thereby increasing its efficacy. impactfactor.org

Temperature: Curvaticin FS47 is characterized as a heat-stable bacteriocin. nih.gov This thermal tolerance is a crucial attribute for its potential application in food processing, which often involves heat treatments like pasteurization. Studies on bacteriocins from related Lactobacillus species confirm this general stability. For example, a bacteriocin from Lb. curvatus M3 maintained its activity after being heated to 60°C for 60 minutes, although the activity was lost at 100°C. researchgate.net Other bacteriocins from lactic acid bacteria have been shown to be stable at temperatures between 60°C and 80°C and some even withstand autoclaving at 121°C. researchgate.nete3s-conferences.org

The tables below, based on data from related Lactobacillus curvatus bacteriocins, illustrate the typical influence of pH and temperature on bacteriocin activity.

Table 1: Effect of pH on the Antimicrobial Activity of a Lactobacillus curvatus M3 Bacteriocin

pH ValueRelative Inhibitory Activity (%)Reference
3.0Decreased heraldopenaccess.us
5.0Highest Activity heraldopenaccess.us
7.0Decreased heraldopenaccess.us
9.0Decreased (by 16.7% from maximum) heraldopenaccess.us

Table 2: Effect of Temperature on the Stability of a Lactobacillus curvatus M3 Bacteriocin

Temperature (°C)Exposure Time (min)Stability OutcomeReference
6060No significant reduction in activity researchgate.net
100Not specifiedActivity was lost researchgate.net

Food Matrix Components: The application of curvaticin FS47 in complex systems like food is further complicated by interactions with matrix components. Fats, proteins, and other ingredients can bind to the bacteriocin, potentially reducing its bioavailability and antimicrobial effect. The specific composition of a food product can therefore influence the concentration of curvaticin FS47 required to achieve effective inhibition of target microorganisms. mdpi.com Detailed studies on the behavior and efficacy of curvaticin FS47 in various specific food models are essential for optimizing its use as a biopreservative.

Mechanism of Action at the Cellular and Molecular Level

Interaction with Target Cell Membranes

The initial and most critical step in the antimicrobial action of curvaticin (B1578342) FS47 is its interaction with the cytoplasmic membrane of the target cell. This interaction is a multi-step process involving initial electrostatic attraction followed by a more specific binding to a receptor, which ultimately leads to the destabilization of the membrane.

Curvaticin FS47, like other Class IIa bacteriocins, induces the formation of pores in the membranes of sensitive bacteria. The hydrophobic nature of certain amino acid residues in bacteriocins is thought to be crucial for their ability to span the cytoplasmic membrane and create these pores researchgate.net. The process is initiated by the electrostatic interaction between the cationic bacteriocin (B1578144) and the negatively charged phospholipids (B1166683) of the bacterial membrane.

Following this initial binding, Class IIa bacteriocins are understood to interact with a specific docking molecule or receptor on the cell surface. For many bacteriocins in this class, the mannose phosphotransferase system (man-PTS), a component of the bacterial sugar transport machinery, has been identified as the receptor researchgate.net. While direct experimental evidence for curvaticin FS47's interaction with the man-PTS is not extensively detailed in publicly available research, its classification as a Class IIa bacteriocin with a YGNGV-like motif strongly suggests a similar receptor-mediated mechanism purdue.edu. This interaction facilitates a conformational change and subsequent insertion of the bacteriocin into the cell membrane, leading to the formation of hydrophilic pores. The formation of these pores effectively permeabilizes the membrane, disrupting its barrier function.

The formation of pores in the cell membrane by curvaticin FS47 leads to the uncontrolled efflux and influx of ions and small molecules. This leakage of cellular contents, particularly ions such as potassium (K+) and protons (H+), results in the dissipation of the proton motive force (PMF) mdpi.com. The PMF is a crucial energy reserve for most bacteria, composed of two main components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). The disruption of these gradients is a key lethal event in the action of many bacteriocins.

The leakage of ions can be quantified experimentally through methods such as the electrolyte leakage assay, which measures the increase in conductivity of the external medium as ions flow out of the compromised cells core.ac.ukresearchgate.netprotocols.io.

Table 1: General Effects of Class IIa Bacteriocins on Target Cell Membrane

ParameterEffectConsequence for the Cell
Membrane PermeabilityIncreasedUncontrolled passage of ions and small molecules
Ion Gradients (e.g., K+)DisruptedLoss of essential ions from the cytoplasm
Proton Motive Force (PMF)DissipatedDepletion of cellular energy

The dissipation of the PMF by curvaticin FS47 is a direct consequence of its impact on the two components of the PMF. The efflux of positively charged ions, such as K+, through the newly formed pores leads to the depolarization of the cell membrane, thereby collapsing the transmembrane electrical potential (Δψ). Simultaneously, the leakage of protons (H+) across the membrane neutralizes the pH gradient (ΔpH) between the cytoplasm and the extracellular environment. The combined collapse of both Δψ and ΔpH results in a complete dissipation of the PMF, halting essential cellular processes that are dependent on this energy source, such as ATP synthesis and active transport.

Intracellular Targets and Metabolic Disruption (if applicable)

The primary target of curvaticin FS47 is the cell membrane. The subsequent metabolic disruption is largely a direct consequence of membrane permeabilization rather than the bacteriocin having specific intracellular targets. The dissipation of the proton motive force leads to a rapid cessation of ATP synthesis. This energy depletion, coupled with the leakage of essential ions and metabolites, brings cellular metabolic activities to a halt. While some bacteriocins are known to have intracellular modes of action, there is currently no evidence to suggest that curvaticin FS47 acts on specific intracellular components after translocating across the membrane. Its bactericidal effect appears to be fully attributable to the catastrophic damage inflicted upon the cell membrane heraldopenaccess.us.

Classification of Curvaticin FS47 within Bacteriocin Classes Based on Mechanism

Based on its molecular characteristics and mechanism of action, curvaticin FS47 is classified as a Class IIa bacteriocin . This classification is supported by several key features:

Small, heat-stable peptide: Curvaticin FS47 is a relatively small peptide with a molecular mass of approximately 4.07 kDa and exhibits heat stability heraldopenaccess.usnih.gov.

Pediocin-like motif: Genetic analysis of the curvaticin FS47 operon has revealed a peptide with strong homology to Class IIa bacteriocins, including the conserved YGNGXC N-terminal consensus motif purdue.edu.

Mechanism of action: Its mode of action, involving pore formation in the target cell membrane and the dissipation of the proton motive force, is the hallmark of Class IIa bacteriocins mdpi.comnih.gov.

This classification places curvaticin FS47 in a group of well-studied bacteriocins with significant potential for applications in food preservation due to their potent activity against foodborne pathogens like Listeria monocytogenes nih.gov.

Table 2: Classification of Bacteriocin Curvaticin FS47

Bacteriocin ClassKey CharacteristicsMechanism of ActionCurvaticin FS47
Class I (Lantibiotics)Post-translationally modified peptides containing lanthionine.Pore formation and/or inhibition of cell wall synthesis.No
Class IIa (Pediocin-like) Small, heat-stable, unmodified peptides with a conserved YGNGV motif. Pore formation via interaction with a specific receptor (e.g., man-PTS), leading to PMF dissipation. Yes
Class IIb (Two-peptide)Require two different peptides for activity.Pore formation.No
Class IIc (Circular)Covalently linked N- and C-termini.Membrane permeabilization.No
Class IId (Linear, non-pediocin like)A diverse group of linear, unmodified bacteriocins.Various mechanisms.No
Class III (Bacteriolysins)Large, heat-labile proteins.Enzymatic degradation of the cell wall.No

Microbial Resistance to Curvaticin Fs47

Emergence and Isolation of Resistant Variants of Target Organisms

The development of resistance to curvaticin (B1578342) FS47 in susceptible bacterial populations has been observed in laboratory settings. Through selective pressure, spontaneously resistant variants of target organisms can be isolated. A notable example involves the foodborne pathogen Listeria monocytogenes.

In a study investigating cross-resistance patterns among bacteriocins, a spontaneous bacteriocin-resistant (BacR) derivative of Listeria monocytogenes 39-2 was isolated. This was achieved by selective recovery of the organism against lacticin FS56, another bacteriocin (B1578144). The resulting resistant strain demonstrated a lack of susceptibility not only to lacticin FS56 but also to curvaticin FS47, indicating the emergence of a resistant variant with a broader defense mechanism. nih.gov

Cross-Resistance Patterns with Other Bacteriocins

Cross-resistance, where resistance to one antimicrobial agent confers resistance to another, has been documented for curvaticin FS47. This phenomenon suggests that different bacteriocins may share similar modes of action or that target organisms can develop generalized resistance mechanisms.

Research has shown that a strain of Listeria monocytogenes 39-2 that acquired resistance to lacticin FS56 also exhibited cross-resistance to curvaticin FS47 and pediocin PA-1. nih.gov Interestingly, this resistant variant remained susceptible to other bacteriocins, namely lacticin FS97 and pediocin Bac3. nih.gov This specific pattern of cross-resistance provides insights into the functional groupings of bacteriocins based on their mechanisms of action and the corresponding resistance mechanisms developed by the target bacteria. nih.gov

The same pattern of cross-resistance was also observed in resistant isolates of Listeria monocytogenes Scott A. nih.gov This suggests that a common resistance mechanism is at play, likely involving a shared target or pathway among the bacteriocins to which cross-resistance is observed.

Table 1: Cross-Resistance Profile of a Spontaneously Resistant Listeria monocytogenes 39-2 Variant

BacteriocinProducing OrganismSusceptibility of Resistant Variant
Lacticin FS56Lactococcus lactisResistant
Curvaticin FS47Lactobacillus curvatusResistant
Pediocin PA-1Pediococcus acidilacticiResistant
Lacticin FS97Lactococcus lactisSensitive
Pediocin Bac3Pediococcus acidilacticiSensitive

Putative Mechanisms of Resistance Development

The precise mechanisms of resistance to curvaticin FS47 are not fully elucidated but are thought to involve strategies similar to those observed for other class IIa bacteriocins. These putative mechanisms primarily involve modifications to the bacterial cell envelope and the action of specific immunity proteins in the producer strain.

A primary mechanism of resistance to many bacteriocins, particularly those that target the cell membrane, involves alterations in the cell envelope of the target organism. For Gram-positive bacteria like Listeria monocytogenes, the cell wall and membrane composition are critical determinants of bacteriocin susceptibility.

It is hypothesized that resistance to curvaticin FS47 could arise from modifications to the cell surface that prevent the bacteriocin from reaching its target or binding effectively. This can include changes in the net charge of the cell surface, for instance, through the modification of teichoic acids. frontiersin.org Alterations in the fatty acid composition of the cell membrane could also influence membrane fluidity and the interaction with curvaticin FS47, potentially hindering its pore-forming activity.

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substances, including antimicrobial compounds, out of the bacterial cell. mdpi.comnih.govfrontiersin.org These systems are a common mechanism of resistance to many conventional antibiotics. While not specifically demonstrated for curvaticin FS47, it is plausible that efflux pumps could contribute to resistance. Overexpression of certain efflux pumps could potentially reduce the intracellular concentration of curvaticin FS47, thereby diminishing its antimicrobial effect. mdpi.comnih.gov

The producer organism, Lactobacillus curvatus FS47, is protected from the antimicrobial action of its own curvaticin FS47 by a specific immunity protein. purdue.edu The gene encoding this immunity protein is typically located in the same operon as the bacteriocin structural gene. purdue.edu Molecular genetic analysis of the curvaticin FS47 gene cluster has identified open reading frames (ORFs) that are likely to encode for these immunity proteins. purdue.edu These proteins are thought to interact with the bacteriocin or its receptor on the producer cell's membrane, preventing cell damage. While this is a mechanism of self-protection for the producer, the transfer of these immunity genes to susceptible strains could confer resistance, although this is less common in natural environments.

Advanced Research Approaches and Methodologies

Structural Biology Investigations (excluding basic properties)

Understanding the three-dimensional structure of curvaticin (B1578342) FS47 is fundamental to deciphering its function. Advanced structural biology techniques are being employed to investigate its conformation and interaction with bacterial membranes.

While detailed Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopic data for curvaticin FS47 is not extensively published, these techniques are standard for characterizing the structure of similar class IIa bacteriocins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For other class IIa bacteriocins, NMR has been instrumental in determining their three-dimensional structures in solution, often in the presence of membrane-mimicking environments like micelles. These studies have revealed a conserved structural motif: a highly stable N-terminal β-sheet region and a more flexible C-terminal α-helical domain. It is anticipated that NMR studies on curvaticin FS47 would reveal a similar topology, providing insights into the spatial arrangement of its amino acid residues that are crucial for receptor binding and membrane insertion.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary structure of peptides and proteins and any conformational changes that occur upon interaction with target membranes. For class IIa bacteriocins, CD studies have typically shown a largely random coil structure in aqueous solutions, with a transition to a more ordered α-helical structure in the presence of lipid vesicles or membrane-mimetic solvents. This induced folding is a hallmark of their membrane interaction mechanism. It is hypothesized that curvaticin FS47 would exhibit similar behavior, with CD spectroscopy being used to monitor the induction of its helical structure upon binding to the cell membranes of susceptible bacteria.

To date, there are no published reports on the successful crystallization and X-ray crystallographic analysis of curvaticin FS47. Obtaining high-quality crystals of membrane-active peptides like curvaticin FS47 can be challenging due to their amphipathic nature and tendency to aggregate. However, should these technical hurdles be overcome, X-ray crystallography would provide an atomic-resolution structure of curvaticin FS47. This would offer unparalleled detail into its folding and the precise orientation of its side chains, which would be invaluable for understanding its interaction with target receptors and for guiding rational design efforts.

In the absence of high-resolution experimental structures, computational modeling serves as a powerful predictive tool. Molecular dynamics (MD) simulations and homology modeling are used to generate theoretical models of class IIa bacteriocins and their interactions with lipid bilayers.

For curvaticin FS47, homology models can be built using the known structures of other class IIa bacteriocins like pediocin PA-1 or sakacin P as templates. These models can then be used in MD simulations to study its behavior in a simulated membrane environment. Such simulations can provide insights into:

The initial electrostatic interactions between the cationic peptide and the anionic bacterial membrane.

The insertion depth and orientation of the peptide within the lipid bilayer.

The role of specific residues in membrane penetration and pore formation.

The potential for peptide oligomerization within the membrane to form pores.

These computational approaches can generate testable hypotheses about the structure-function relationships of curvaticin FS47, guiding future experimental work.

Bioengineering and Mutagenesis Strategies

Bioengineering and mutagenesis are key strategies for modifying bacteriocins like curvaticin FS47 to improve their antimicrobial properties. These approaches allow for the targeted alteration of the peptide's amino acid sequence to enhance its activity, expand its target spectrum, or improve its stability.

Rational design involves making specific amino acid substitutions based on an understanding of the bacteriocin's structure and function. For class IIa bacteriocins, the N-terminal region is generally responsible for receptor binding, while the C-terminal region is involved in membrane insertion and determining target specificity.

While specific rational design studies on curvaticin FS47 are not yet widely reported, research on other class IIa bacteriocins has demonstrated the potential of this approach. For instance, mutagenesis of the C-terminal domain has been shown to alter the antimicrobial spectrum. By applying these principles, curvaticin FS47 could be engineered for:

Enhanced Activity: Increasing the net positive charge of the peptide could enhance its initial attraction to negatively charged bacterial membranes, potentially leading to increased potency.

Expanded Spectrum: Modifying residues in the C-terminal region could alter its specificity, allowing it to target a broader range of pathogenic bacteria.

The table below outlines potential mutagenesis strategies for curvaticin FS47 based on established principles for class IIa bacteriocins.

Target Region Engineering Goal Example Modification Strategy Expected Outcome
N-terminalEnhance Receptor BindingSite-directed mutagenesis of the YGNGV-like motifIncreased affinity for the target receptor, leading to higher potency.
C-terminalExpand Antimicrobial SpectrumSubstitution of hydrophobic residues to alter membrane interactionActivity against a wider range of bacterial species.
Hinge RegionIncrease FlexibilityIntroduction of glycine (B1666218) or proline residuesPotentially improved interaction with the cell membrane.
Overall PeptideImprove StabilityReplacement of labile amino acidsIncreased resistance to proteases and harsh environmental conditions.

This table is interactive. You can sort and filter the data by clicking on the column headers.

The production of curvaticin FS47 in heterologous hosts like Escherichia coli can be challenging. To overcome this, curvaticin FS47 has been successfully expressed as a fusion protein. nih.gov

Maltose-Binding Protein (MBP) Fusion: Curvaticin FS47 has been expressed in E. coli as a fusion protein with maltose-binding protein (MBP). nih.gov This strategy often enhances the solubility and stability of the recombinant peptide and simplifies its purification through affinity chromatography.

Functional Characterization: The resulting MBP-curvaticin FS47 fusion protein was shown to retain bacteriocin (B1578144) activity. nih.gov This was demonstrated through an SDS-PAGE overlay assay and a spot-on-lawn test, where the cell lysate containing the fusion protein inhibited the growth of a sensitive indicator strain. nih.gov This indicates that the N-terminal fusion of MBP does not obstruct the active domains of curvaticin FS47, allowing it to exert its antimicrobial effect.

Further functional characterization would involve cleaving the MBP tag from the fusion protein and comparing the activity of the purified curvaticin FS47 with the native bacteriocin to ensure that its potency and spectrum are not compromised.

The table below summarizes the key findings related to the fusion protein expression of curvaticin FS47.

Fusion Partner Host Organism Activity Assay Result
Maltose-Binding Protein (MBP)Escherichia coliSDS-PAGE overlayActive
Maltose-Binding Protein (MBP)Escherichia coliSpot-on-lawn testActive

This table is interactive. You can sort and filter the data by clicking on the column headers.

"Omics" Approaches in Curvaticin FS47 Research

"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological processes involved in the lifecycle of bacteriocins like curvaticin FS47.

Producer Strain (Lactobacillus curvatus FS47):

While specific transcriptomic or proteomic studies focusing exclusively on curvaticin FS47 production by Lactobacillus curvatus FS47 are not extensively detailed in publicly available literature, molecular genetic analyses have laid the groundwork for understanding its expression and regulation. The curvaticin FS47 production is linked to a chromosomally encoded operon. purdue.edu

A detailed analysis of the curvaticin FS47 gene cluster reveals a polycistronic organization, suggesting that the genes are transcribed together as a single mRNA molecule. purdue.edu This operon contains not only the structural gene for curvaticin FS47 (cutA) but also other open reading frames (ORFs) that are likely involved in its production, immunity, and transport. purdue.edu

Proteomic studies on other bacteriocin-producing lactic acid bacteria have shown that the expression of proteins related to bacteriocin synthesis is often tightly regulated and can be influenced by environmental factors. frontiersin.org For instance, in Lactiplantibacillus paraplantarum, co-culturing with certain yeasts was found to significantly increase bacteriocin production, a change that was reflected in both the transcriptome and proteome with the upregulation of genes and proteins involved in stress response, and carbohydrate and amino acid metabolism. frontiersin.orgnih.gov Based on the genetic organization of the curvaticin FS47 operon, a targeted "omics" approach would likely reveal coordinated expression of the following proteins:

Target Strain (e.g., Listeria monocytogenes):

The primary target for curvaticin FS47 is the foodborne pathogen Listeria monocytogenes. asm.orgfrontiersin.org While direct proteomic studies on the effects of curvaticin FS47 on L. monocytogenes are scarce, research on the impact of other antimicrobials provides a framework for the anticipated cellular response.

When exposed to antimicrobial peptides, target bacteria typically exhibit significant changes in their proteome as they attempt to mitigate the induced stress. nih.govmdpi.com Proteomic analyses of L. monocytogenes subjected to other stressors have identified alterations in proteins involved in several key cellular processes. nih.govmdpi.comnih.govnih.gov It is plausible that curvaticin FS47 would elicit a similar multifaceted response in L. monocytogenes.

Interactive Data Table: Predicted Proteomic Response of Listeria monocytogenes to Curvaticin FS47

Cellular Process Predicted Proteomic Changes Rationale
Cell Envelope Stress Upregulation of proteins involved in cell wall repair and modification, and changes in fatty acid composition. nih.govmdpi.com Curvaticin FS47, like other Class IIa bacteriocins, is known to form pores in the cell membrane of target organisms. nih.govusda.gov
Energy Metabolism Alterations in the abundance of proteins related to glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and ATP synthesis. mdpi.comnih.gov The disruption of the cell membrane potential by pore formation would lead to a rapid depletion of cellular energy.
Protein Synthesis and Folding Increased expression of chaperones and proteases to manage misfolded or damaged proteins. nih.govnih.gov Cellular stress often leads to an accumulation of damaged proteins that need to be refolded or degraded.
General Stress Response Upregulation of universal stress proteins and regulatory proteins such as SigB. nih.gov The cell would mount a general stress response to try and survive the antimicrobial assault.

| Virulence Factors | Potential downregulation of virulence-associated proteins as the cell redirects resources to survival. | Under severe stress, pathogenic bacteria may reduce the expression of factors required for infection to conserve energy for essential survival functions. |

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful tool for discovering novel bacteriocins without the need for culturing individual microorganisms. ucc.ie This approach is particularly valuable for identifying bacteriocins from complex microbial communities, such as those found in fermented foods, which are a rich source of lactic acid bacteria. ucc.ie

The search for novel curvaticin-like peptides, which belong to the Class IIa bacteriocins, can be accelerated using metagenomic techniques. ucc.ie The general workflow for such a screening process involves several key steps.

Interactive Data Table: Metagenomic Workflow for Discovering Curvaticin-like Peptides

Step Description Key Methodologies
1. Sample Collection Environmental samples with diverse microbial populations (e.g., fermented foods, soil, gut microbiota) are collected. ucc.ie Aseptic sampling techniques.
2. DNA Extraction Total DNA is extracted from the microbial community within the sample. Various commercial kits and protocols for metagenomic DNA extraction.
3. Library Construction and Sequencing The extracted DNA is fragmented, and metagenomic libraries are prepared for high-throughput sequencing. Next-generation sequencing (NGS) platforms (e.g., Illumina).
4. Bioinformatic Analysis The sequencing data is assembled and screened for genes encoding peptides with homology to known Class IIa bacteriocins, such as curvaticin FS47. This involves searching for conserved domains and motifs characteristic of this bacteriocin class (e.g., the YGNGV consensus sequence). nih.gov Bioinformatics tools for sequence assembly (e.g., MEGAHIT, SPAdes) and bacteriocin prediction (e.g., BAGEL, antiSMASH).
5. Gene Synthesis and Heterologous Expression Candidate genes are synthesized and cloned into a suitable expression host (e.g., E. coli or a food-grade lactic acid bacterium). ucc.ie Molecular cloning techniques.

| 6. Functional Characterization | The expressed peptides are purified and tested for their antimicrobial activity against relevant indicator strains, such as Listeria monocytogenes. | Antimicrobial activity assays (e.g., well diffusion assay, microtiter plate assay). |

This in-silico and subsequent experimental approach allows for the rapid identification of a wide array of potentially novel and effective antimicrobial peptides that may have otherwise been missed by traditional culture-based screening methods.

Research Applications in Biopreservation Systems

Bacteriocin (B1578144) curvaticin (B1578342) FS47, produced by Lactobacillus curvatus FS47, has been the subject of significant research interest for its potential as a natural food biopreservative. nih.govnih.gov Its inhibitory activity against key foodborne pathogens, particularly Listeria monocytogenes, and various spoilage microorganisms makes it a candidate for improving food safety and extending shelf life. nih.govresearchgate.netresearchgate.net Research applications are broadly categorized into in situ studies, where the bacteriocin-producing bacteria are used directly in food, and ex situ studies, which involve the application of purified or semi-purified curvaticin FS47.

Future Research Trajectories and Current Challenges

Addressing Gaps in Fundamental Understanding of Curvaticin (B1578342) FS47 Biology

A comprehensive understanding of the molecular and genetic basis of curvaticin FS47 is foundational for its future development. Current knowledge, while significant, reveals a complex biological system with many unanswered questions. Molecular genetic analysis has identified the structural gene, cutA, and suggested it is part of a larger polycistronic mRNA of approximately 2.0 kb. purdue.edu This operon-like structure contains at least nine open reading frames (ORFs), hinting at a sophisticated regulatory and functional network. purdue.edu

Key areas requiring further investigation include:

Functional Genomics: The precise roles of the various ORFs within the curvaticin FS47 gene cluster remain largely putative. For instance, peptides potentially encoded by cutB and cutC show similarities to other Class II bacteriocins, while orf3, orf5, and orf8 are hypothesized to be immunity genes. purdue.edu The protein product of cutT shows homology to ABC transporters, implicating it in the secretion process. purdue.edu Systematic gene knockout studies and expression analyses are needed to confirm the function of each component in biosynthesis, transport, and self-immunity.

Mechanism of Action: While the bactericidal effect of curvaticins against pathogens like Listeria monocytogenes is known, the exact molecular mechanism of curvaticin FS47 is not fully elucidated. researchgate.netheraldopenaccess.us Research is needed to determine if it acts by forming pores in the target cell membrane, a common mechanism for bacteriocins, or through other means like inhibiting cell wall synthesis. researchgate.netmdpi.com The partial N-terminal amino acid sequence of curvaticin FS47 shows no homology to the well-characterized pediocin-like group of bacteriocins, suggesting a potentially novel mode of action that warrants detailed structural and functional studies. nih.govnih.gov

Regulatory Pathways: Understanding how the production of curvaticin FS47 is regulated in Lactobacillus curvatus is crucial for optimizing its yield. Research into environmental cues (e.g., pH, nutrient stress) and potential quorum-sensing mechanisms that control the expression of the cut operon is a critical next step.

Table 1: Putative Genetic Components of the Curvaticin FS47 Operon

Gene/ORFProposed Function/HomologyStatus
cutAStructural gene for curvaticin FS47 precursorIdentified
cutBPotential Class II bacteriocin (B1578144) componentPutative
cutCPotential Class IIa bacteriocin componentPutative
cutTABC transporter for secretionPutative
orf3, orf5, orf8Immunity proteinsPutative

Overcoming Limitations in Production and Purification for Scalability

Transitioning curvaticin FS47 from a laboratory-scale product to a commercially viable antimicrobial requires overcoming significant hurdles in its production and purification. The current methods are often inefficient and costly, limiting scalability.

Challenges in this domain include:

Low Production Titers: Native producers like Lactobacillus curvatus often yield low concentrations of bacteriocins. nih.gov Furthermore, production can be limited by factors such as the adsorption of the cationic bacteriocin peptide to the negatively charged surface of the producer cells, reducing the amount of active compound recoverable from the culture supernatant. researchgate.netfrontiersin.org

Complex Purification Processes: The standard protocol for purifying curvaticin FS47 involves multiple steps, including ammonium (B1175870) sulfate (B86663) precipitation, solid-phase extraction, and reversed-phase high-pressure liquid chromatography (RP-HPLC). nih.govnih.gov While effective for obtaining high-purity samples for research, this multi-stage process is labor-intensive and expensive, making it impractical for large-scale industrial production.

Future research should focus on optimizing fermentation conditions for the native producer, exploring cost-effective, large-scale purification strategies like membrane filtration, and developing more robust heterologous expression systems that co-express necessary immunity and transport proteins.

Mitigating Development of Resistance in Target Pathogens

The emergence of microbial resistance is a universal threat to the efficacy of all antimicrobials, and bacteriocins are no exception. While the natural origin of bacteriocins may offer some advantages, understanding and mitigating the potential for resistance is paramount for the long-term application of curvaticin FS47. researchgate.net

Current understanding and future challenges include:

Mechanisms of Resistance: Bacteria can develop resistance to bacteriocins through various mechanisms, most commonly involving modifications to cell surface receptors that prevent bacteriocin binding or through enzymatic degradation. mdpi.commdpi.com An altered cell surface is a frequent cause of resistance. mdpi.com

Cross-Resistance: A significant concern is the development of cross-resistance. Studies have shown that Listeria monocytogenes strains that acquire spontaneous resistance to one bacteriocin can also exhibit resistance to others. researchgate.net Notably, a derivative of L. monocytogenes resistant to lacticin FS56 was also found to be cross-resistant to curvaticin FS47. researchgate.net This phenomenon could limit the effectiveness of using different bacteriocins in rotation or combination.

To address these challenges, future research must focus on identifying the specific molecular changes that confer resistance to curvaticin FS47. Furthermore, exploring the use of curvaticin FS47 as part of a "hurdle technology" approach, where it is combined with other antimicrobial agents or preservation methods, could create synergistic effects and reduce the likelihood of resistance development. researchgate.netmdpi.com

Exploration of Novel Antimicrobial Applications Beyond Food Systems

While the primary application of curvaticin FS47 has been in food biopreservation, the broader class of bacteriocins demonstrates immense potential in diverse fields beyond the food industry. nih.gov Exploring these novel applications represents a significant future trajectory for curvaticin FS47 research.

Promising areas for exploration include:

Pharmaceuticals: Bacteriocins are increasingly viewed as viable alternatives or adjuncts to conventional antibiotics, particularly in the face of rising antimicrobial resistance. mdpi.comdntb.gov.ua Their potential use against multi-drug resistant (MDR) pathogens is a key area of investigation. nih.gov

Clinical Applications: The targeted activity of bacteriocins could be harnessed to combat specific clinical pathogens while leaving the beneficial microbiota largely intact, unlike broad-spectrum antibiotics. mdpi.com Research into the efficacy of bacteriocins against biofilm formation is also a promising avenue, as biofilms are notoriously resistant to conventional treatments. mdpi.com

Anticancer Agents: Emerging evidence suggests that some bacteriocins exhibit selective cytotoxicity against cancer cells. nih.gov This selectivity is thought to be due to differences in the membrane properties of cancer cells, which are often more negatively charged and fluid than normal cells, facilitating preferential binding and disruption by cationic bacteriocin peptides. nih.gov Investigating whether curvaticin FS47 possesses similar anticancer properties could open up entirely new therapeutic possibilities.

Antiviral and Other Activities: Some bacteriocins have demonstrated antiviral and antileishmanial activities, expanding their potential therapeutic scope. researchgate.netmdpi.com

Table 2: Potential Future Applications of Bacteriocins like Curvaticin FS47

Application AreaSpecific UseRationale
Human Health Alternative to antibioticsEfficacy against MDR pathogens. nih.gov
Anti-biofilm agentsInhibition of biofilm-producing bacteria. mdpi.com
Anticancer therapeuticsSelective cytotoxicity towards cancer cells. nih.gov
Antiviral agentsActivity against viruses like Herpes simplex. researchgate.net
Agriculture Sustainable crop protectionBiocontrol of plant pathogens.
Veterinary Animal health supplementsGrowth promotion and disease prevention. nih.gov

Integration of Advanced Biotechnological Tools for Enhanced Research and Application

Accelerating the research and development of curvaticin FS47 will depend heavily on the integration of modern biotechnological tools. These advanced technologies can enhance the efficiency of discovery, optimization, and application.

Key technologies and their potential impact include:

Automated High-Throughput Systems: Automated workflows that combine microcultivation with high-throughput screening for antimicrobial activity can drastically speed up the process of optimizing production conditions and screening for enhanced bacteriocin variants. nih.gov

Bioengineering and Synthetic Biology: Genetic engineering tools like CRISPR-Cas9 can be used for precise modification of the Lactobacillus curvatus genome. This would allow for the elucidation of gene function, the enhancement of curvaticin FS47 expression, and the engineering of the peptide itself to improve its stability, solubility, or spectrum of activity. nih.gov

Advanced Delivery Systems: To improve efficacy and stability in various applications, innovative delivery strategies are being developed. Microencapsulation can protect the bacteriocin from harsh environmental conditions, while coupling with nanoparticles or incorporation into active packaging films can provide controlled release and enhanced antimicrobial effect. mdpi.commdpi.com

By leveraging these advanced tools, researchers can systematically address the current challenges and unlock the full potential of curvaticin FS47 as a versatile and powerful antimicrobial agent for the food, pharmaceutical, and other industries.

Q & A

Q. What methodologies are recommended for purifying curvaticin FS47 from Lactobacillus curvatus cultures?

Curvaticin FS47 purification involves ammonium sulfate precipitation (40% saturation), solid-phase extraction (e.g., C18 cartridges), and reversed-phase high-pressure liquid chromatography (RP-HPLC) for final isolation. Mass spectrometry confirms a molecular mass of 4.07 kDa . Partial N-terminal sequencing (31 residues) reveals no homology to pediocin-like bacteriocins, necessitating tailored purification protocols .

Q. How is the antimicrobial spectrum of curvaticin FS47 experimentally determined?

Use agar diffusion assays or microplate growth inhibition assays with Listeria monocytogenes as a primary indicator strain. Include Gram-positive bacteria (e.g., Pediococcus, Enterococcus) and spoilage organisms (e.g., Bacillus spp.) for broader assessment. Neutralize lactic acid in supernatants (pH 6.5–7.0) to isolate bacteriocin-specific effects . Plate counts on acidified MRS agar distinguish bacteriocin activity from acid-mediated inhibition .

Q. What experimental evidence supports the heat stability of curvaticin FS47?

Thermal stability is validated by exposing purified bacteriocin to 100°C for 10–30 minutes. Residual activity is quantified via inhibition zones against L. monocytogenes 39-2. Curvaticin FS47 retains >90% activity post-heat treatment, unlike heat-labile bacteriocins like lacticin FS56-1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in mode-of-action (MOA) studies for curvaticin FS47?

Use isogenic L. monocytogenes strains with defined resistance phenotypes (e.g., R1, R2). For example:

  • MOA1 : Strains resistant to curvaticin FS47 (R1) are cross-resistant to pediocin Bac3 but remain sensitive to enterocin FS92 .
  • MOA2 : Synergistic inhibition in combinatorial assays (e.g., curvaticin FS47 + lacticin FLS1) suggests distinct MOAs. Validate via dual-bacteriocin challenge on food matrices (e.g., hotdogs) with triplicate replication and ANOVA for significance testing .

Q. What strategies optimize curvaticin FS47 production in complex food matrices?

  • Media optimization : Supplement MRS broth with 1–2% glucose and 0.5% yeast extract to enhance biomass yield .
  • In situ efficacy : Surface application of bacteriocin extracts (e.g., 500 AU/cm²) on ready-to-eat meats reduces L. monocytogenes by 2–3 log CFU/g. Use repeated-measures ANOVA to compare treatments (e.g., Trial #3 in hotdog studies) .

Q. How does the glycine-rich N-terminal sequence of curvaticin FS47 influence its bactericidal activity?

Glycine (24% of residues) confers structural flexibility, enabling pore formation in target membranes. Compare bactericidal vs. bacteriostatic activity via time-kill assays:

  • Bactericidal : No regrowth after 24 hr on fresh medium (observed for curvaticin FS47) .
  • Bacteriostatic : Regrowth occurs (e.g., pediocin N2) . Molecular dynamics simulations or circular dichroism can further probe conformational changes .

Q. What genetic approaches identify curvaticin FS47 biosynthetic determinants?

  • Plasmid curing : Loss of bacteriocin production after ethidium bromide treatment suggests plasmid-encoded genes .
  • Comparative genomics : Sequence L. curvatus FS47 and align with non-producer strains to pinpoint bacteriocin clusters. Reference existing data on conjugal transfer in Lactobacillus spp. .

Methodological Best Practices

Q. How should researchers address variability in bacteriocin quantification across studies?

Standardize activity units (AU/mL) using a reference strain (e.g., L. monocytogenes 39-2) and normalize to protein concentration (Bradford assay). Include neutralized controls to exclude acid interference .

Q. What statistical models are appropriate for analyzing bacteriocin synergy or antagonism?

Use fractional inhibitory concentration (FIC) indices:

  • FIC < 0.5 : Synergy (e.g., curvaticin FS47 + enterocin FS56-1).
  • FIC > 4 : Antagonism. Calculate 95% confidence intervals and validate with checkerboard assays .

Data Interpretation Challenges

Q. Why do some L. monocytogenes strains exhibit differential sensitivity to curvaticin FS47 in food vs. lab media?

Food matrices (e.g., lipids in meat) may sequester bacteriocins, reducing bioavailability. Conduct in situ trials with surface-applied bacteriocins and compare with in vitro MIC values. Use confocal microscopy to visualize bacteriocin distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.